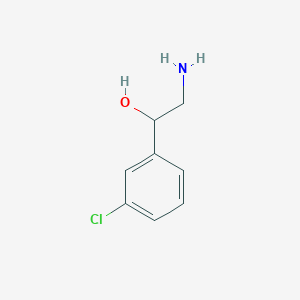

2-Amino-1-(3-chlorophenyl)ethanol

説明

2-Amino-1-(3-chlorophenyl)ethanol is a chiral β-amino alcohol with a molecular formula of C₈H₁₀ClNO (free base) and C₈H₁₀ClNO·HCl (hydrochloride salt). Its hydrochloride form (CAS: 169032-01-3) is commercially available with an optical purity exceeding 98% enantiomeric excess (ee), making it a critical intermediate in asymmetric synthesis and pharmaceutical manufacturing . The compound features a 3-chlorophenyl group attached to a two-carbon chain bearing both amino and hydroxyl groups, which contribute to its reactivity and utility in stereoselective reactions. Applications include its use as a building block for β-blockers, chiral ligands, and other bioactive molecules.

特性

IUPAC Name |

2-amino-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIXOUDTUPEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorophenyl)ethanol typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl nitroethanol, which is then reduced to 2-Amino-1-(3-chlorophenyl)ethanol. The reduction step can be carried out using hydrogenation over a palladium catalyst or by using reducing agents such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(3-chlorophenyl)ethanol may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Amino-1-(3-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

Oxidation: Formation of 3-chlorophenylacetaldehyde or 3-chlorophenylacetone.

Reduction: Formation of 3-chlorophenylethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Amino-1-(3-chlorophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

作用機序

The mechanism of action of 2-Amino-1-(3-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins, leading to various biological effects.

類似化合物との比較

Table 1: Key Structural and Physical Properties of Analogous Compounds

Key Findings from Comparative Studies

Electronic Effects: Chlorine vs. Fluorine: The 3-chloro substituent in 2-Amino-1-(3-chlorophenyl)ethanol provides moderate electron-withdrawing effects, enhancing hydrogen-bonding capacity compared to the smaller, more electronegative fluorine in 2-Amino-1-(3-fluorophenyl)ethanol . Trifluoromethyl Group: The CF₃ group in 2-Amino-1-(3-trifluoromethylphenyl)ethanol HCl significantly increases metabolic stability and lipophilicity, making it advantageous in drug design .

Steric and Positional Effects: Dichloro Substitution: 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl exhibits higher steric hindrance due to adjacent chlorine atoms, reducing reactivity in nucleophilic reactions compared to the mono-chloro analog . Positional Isomerism: 2-(2-Amino-6-chlorophenyl)ethanol (CAS: 100376-53-2) demonstrates altered solubility and bioactivity compared to the 3-chloro isomer, highlighting the importance of substituent placement .

Optical Activity: The (R)-enantiomer of 2-Amino-1-(3-chlorophenyl)ethanol HCl is prioritized in asymmetric synthesis due to its high enantiomeric purity (>98% ee), whereas analogs like 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS: 3600-87-1) are used as reference standards in pharmaceutical analysis .

Physicochemical Properties: Boiling Points: Dichloro-substituted derivatives (e.g., 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl) exhibit higher boiling points (351.4°C) due to increased molecular weight and intermolecular forces . Solubility: The methyl-substituted 2-Amino-1-(3-methylphenyl)ethanol is a liquid at room temperature, offering better solubility in organic solvents compared to solid hydrochloride salts .

生物活性

2-Amino-1-(3-chlorophenyl)ethanol, also known as (S)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride, is a chiral amino alcohol with significant biological relevance. This compound has garnered attention for its potential therapeutic applications, particularly in neuropharmacology and antimicrobial research. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Amino-1-(3-chlorophenyl)ethanol features:

- Functional Groups : An amino group (-NH2), a hydroxyl group (-OH), and a chlorophenyl group.

- Chirality : The presence of a chiral center at the second carbon atom allows for enantiomerically pure forms, which can exhibit different biological activities.

The biological activity of 2-Amino-1-(3-chlorophenyl)ethanol is primarily attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. This modulation suggests potential applications in treating mood disorders and cognitive dysfunctions. The compound may also interact with various biological targets, influencing pathways involved in neuropharmacological responses.

Neuropharmacological Effects

Research indicates that 2-Amino-1-(3-chlorophenyl)ethanol can affect neurotransmitter transporters, leading to enhanced serotonin and norepinephrine activity. This could have implications for mood regulation and anxiety disorders.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to 2-Amino-1-(3-chlorophenyl)ethanol. For instance, derivatives have shown selective activity against Chlamydia species, indicating potential as a starting point for developing new antimicrobial agents .

Study on Antimicrobial Activity

In a study evaluating various compounds' effectiveness against bacterial pathogens, derivatives of 2-Amino-1-(3-chlorophenyl)ethanol exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The compounds were found to be less potent than established antibiotics but showed promise for further development .

Neuropharmacological Study

A study investigating the effects of 2-Amino-1-(3-chlorophenyl)ethanol on neurotransmitter modulation reported significant changes in serotonin levels in animal models. These findings support the compound's potential use in treating depression and anxiety disorders.

Comparative Analysis

A comparison of 2-Amino-1-(3-chlorophenyl)ethanol with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Similarity | Unique Feature |

|---|---|---|

| (R)-2-Amino-1-(3-chlorophenyl)ethanol | Enantiomer with opposite chirality | Potential differences in biological activity |

| 3-Chloroaniline | Lacks alcohol functionality | Used primarily in dye production |

| Phenylethanolamine | Similar amine structure | Known for stimulant properties |

This table highlights the unique pharmacological profile of 2-Amino-1-(3-chlorophenyl)ethanol compared to its analogs.

Synthesis and Applications

The synthesis of 2-Amino-1-(3-chlorophenyl)ethanol can be achieved through various methods, including asymmetric reduction techniques that utilize chiral catalysts. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。